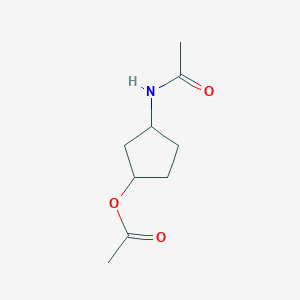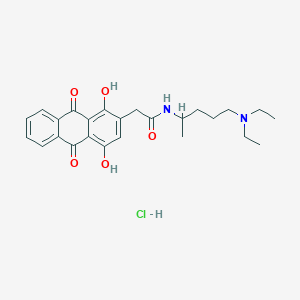
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature . This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to structurally diverse products.
科学的研究の応用
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating p53 protein and forming DNA adducts . This compound’s ability to trigger programmed cell death makes it a promising candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar structural features and applications.
Cis-diaminechloro-[2-(diethylamino)ethyl 4-amino-benzoate, N4]-chloride platinum (II) monohydrochloride monohydrate: Another compound with comparable therapeutic potential and mechanism of action.
Uniqueness
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride stands out due to its unique combination of structural properties and biological activities
特性
CAS番号 |
81085-97-4 |
|---|---|
分子式 |
C25H31ClN2O5 |
分子量 |
475.0 g/mol |
IUPAC名 |
N-[5-(diethylamino)pentan-2-yl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-4-27(5-2)12-8-9-15(3)26-20(29)14-16-13-19(28)21-22(23(16)30)25(32)18-11-7-6-10-17(18)24(21)31;/h6-7,10-11,13,15,28,30H,4-5,8-9,12,14H2,1-3H3,(H,26,29);1H |
InChIキー |
GUVZWMZJZWTOMC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)

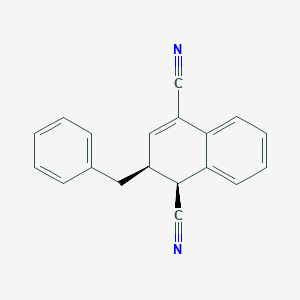
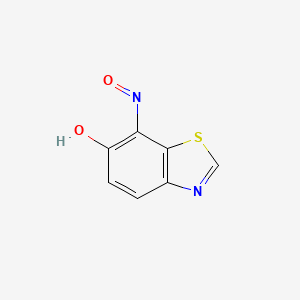
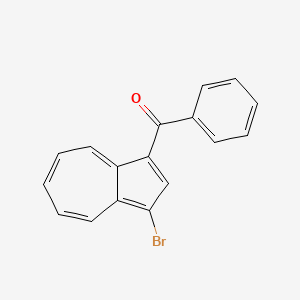
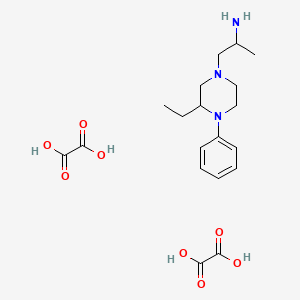

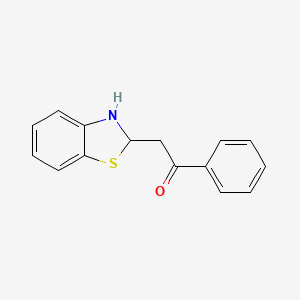
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
